molecular formula C15H13FN2 B11775207 2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 20100-23-6

2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B11775207
CAS No.: 20100-23-6
M. Wt: 240.27 g/mol
InChI Key: HNKGDCNXFFBBPN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the condensation of an aromatic aldehyde, such as 4-fluorobenzaldehyde, with a suitable amine and a diketone. One common method involves the use of ammonium acetate as the nitrogen source and a catalyst like copper(I) iodide (CuI) to facilitate the reaction . The reaction is carried out under reflux conditions in ethanol, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation and solvent-free conditions can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with receptors in the central nervous system, exhibiting anxiolytic or sedative properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound in research and industrial applications.

Properties

CAS No.

20100-23-6

Molecular Formula

C15H13FN2

Molecular Weight

240.27 g/mol

IUPAC Name

2-(4-fluorophenyl)-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C15H13FN2/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,17,18)

InChI Key

HNKGDCNXFFBBPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)F

Origin of Product

United States

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